molecular formula C23H30N4O4 B11333457 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11333457
M. Wt: 426.5 g/mol
InChI Key: GULMFRXEBYOSBJ-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a trimethoxyphenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using 1-methylpiperazine and a suitable leaving group on the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Disrupting Cellular Functions: Affecting the function of cellular components such as DNA, RNA, or proteins, leading to changes in cell behavior.

Comparison with Similar Compounds

4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazolinone derivatives, such as:

    2-phenylquinazolin-4(3H)-one: Lacks the piperazine and trimethoxyphenyl groups, resulting in different biological activities.

    6,7-dimethoxy-2-(4-morpholinyl)-4-quinazolinamine: Contains a morpholine group instead of piperazine, leading to variations in receptor binding and enzyme inhibition.

    4-(4-methylpiperazin-1-yl)-2-phenylquinazoline: Similar structure but lacks the trimethoxyphenyl group, affecting its overall chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H30N4O4/c1-14-21-17(25-23(24-14)27-8-6-26(2)7-9-27)10-15(11-18(21)28)16-12-19(29-3)22(31-5)20(13-16)30-4/h12-13,15H,6-11H2,1-5H3

InChI Key

GULMFRXEBYOSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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